molecular formula C23H23N3O4 B2878753 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941992-14-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2878753
CAS No.: 941992-14-9
M. Wt: 405.454
InChI Key: CEDOSJZMOJSZAX-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic organic molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,6-dihydropyridazinone moiety via an acetamide bridge. The pyridazinone ring is substituted with a 2,4,5-trimethylphenyl group, which enhances lipophilicity and steric bulk.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-14-10-16(3)18(11-15(14)2)19-5-7-23(28)26(25-19)13-22(27)24-17-4-6-20-21(12-17)30-9-8-29-20/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDOSJZMOJSZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a benzodioxin moiety with a pyridazinone derivative. Its chemical formula is C27H28N4O4C_{27}H_{28}N_{4}O_{4} with a molecular weight of approximately 464.54 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC27H28N4O4
Molecular Weight464.54 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function.

Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial properties. For instance, it has shown promising results against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of similar compounds derived from the same class. The Minimum Inhibitory Concentration (MIC) values were measured against common pathogens such as E. coli and S. aureus. The results indicated that derivatives of this compound exhibited significant antibacterial effects with MIC values ranging from 0.073 to 0.125 mg/ml against these pathogens .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicated a moderate cytotoxic effect on certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity Results

Cell LineLC50 (µg/ml)
HeLa150
MCF7200
A549180

These findings highlight the need for further investigation into the therapeutic potential and safety of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to its chemical structure can enhance its efficacy and reduce toxicity.

Computational Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that structural modifications can significantly improve binding interactions and enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing the benzodioxin scaffold but differing in substituents and heterocyclic systems.

Structural and Functional Differences

Table 1: Key Structural and Functional Attributes
Compound Name & ID Molecular Formula Molecular Weight Core Heterocycle Key Substituents Known Activity/Use
Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide C₂₁H₂₁N₃O₄ 379.41 1,6-Dihydropyridazinone 2,4,5-Trimethylphenyl Research use (unvalidated)
Analog 1: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) C₂₃H₂₅N₃O₃ 391.46 Pyridine Dimethylaminomethylphenyl, Methoxy Research use only
Analog 2: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid C₁₀H₁₀O₄ 194.18 Benzodioxin (no additional heterocycle) Acetic acid group Antiinflammatory (comparable to Ibuprofen)
Analog 3: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (CAS 757209-83-9) C₁₉H₁₇N₃O₄S 383.42 Thieno[2,3-d]pyrimidine 5,6-Dimethylthienopyrimidine, Oxoacetamide Unspecified (research use)

Key Observations

In contrast, Analog 1 uses a pyridine ring (aromatic, basic nitrogen), while Analog 3 incorporates a thienopyrimidine system, which may enhance π-π stacking interactions due to aromaticity .

Analog 2 lacks a heterocyclic appendage but demonstrates antiinflammatory activity via its carboxylic acid group, highlighting the benzodioxin scaffold’s versatility in drug design .

Pharmacological Implications: Analog 2’s antiinflammatory activity (comparable to Ibuprofen) suggests that benzodioxin derivatives can modulate inflammatory pathways, possibly through cyclooxygenase inhibition . The target compound’s pyridazinone moiety may target different enzymes (e.g., phosphodiesterases) due to structural mimicry of purine-based substrates.

Research Findings and Hypotheses

  • Hydrogen-Bonding Patterns: The pyridazinone core in the target compound may form stronger hydrogen-bonding networks (e.g., N–H···O interactions) compared to pyridine or thienopyrimidine analogs, influencing crystallinity and solubility .
  • Synthetic Accessibility : The trimethylphenyl group in the target compound could pose challenges in regioselective synthesis compared to simpler substituents in Analog 1 or 2.
  • Biological Activity : While direct data are lacking, structural parallels to Analog 2 (antiinflammatory) and Analog 3 (kinase-targeting) suggest the target compound merits evaluation in inflammation and oncology assays.

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